[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Description
This compound is a structurally complex molecule featuring a chiral backbone with an (E,2S,3R) configuration, an amino-hydroxy moiety, a long aliphatic chain substituted with a nitrobenzoxadiazole (NBD) fluorophore, and a phosphorylated trimethylazanium group. Its design suggests applications in fluorescence-based biochemical assays, membrane interaction studies, or enzyme substrate mimicry due to the NBD group’s photostability and the phosphate group’s role in cellular signaling .
Properties
Molecular Formula |
C29H51N6O8P |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H51N6O8P/c1-35(2,3)21-22-41-44(39,40)42-23-24(30)27(36)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-31-25-18-19-26(34(37)38)29-28(25)32-43-33-29/h15,17-19,24,27,31,36H,4-14,16,20-23,30H2,1-3H3/b17-15+/t24-,27+/m0/s1 |
InChI Key |
CWOUDMPUCLFRKA-MWVFCOKHSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(C(C=CCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves multiple steps, including the formation of the nitrobenzoxadiazole moiety and the subsequent attachment to the amino and hydroxy-functionalized octadecene backbone. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Fluorescent Probes
Overview:
The compound is utilized as a fluorescent probe in biochemical studies. Its structure allows for effective fluorescence under specific conditions, making it suitable for tracking molecular interactions.
Applications:
- Cellular Imaging: The compound can be used to visualize cellular processes in real-time. This capability is crucial for studying cellular dynamics and understanding disease mechanisms.
- Reaction Mechanism Studies: Researchers employ this compound to investigate reaction pathways in enzymatic reactions or chemical synthesis, providing insights into the kinetics and mechanisms involved.
Biological Research
Overview:
Due to its amino and hydroxyl functional groups, this compound is involved in various biological applications.
Applications:
- Enzyme Substrates: It can act as a substrate for specific enzymes, allowing researchers to study enzyme activity and regulation.
- Drug Development: The compound's structural features may inspire the design of new pharmaceuticals targeting specific biological pathways.
Molecular Interaction Studies
Overview:
This compound plays a role in studying molecular interactions due to its ability to form complexes with proteins and nucleic acids.
Applications:
- Protein Binding Studies: It can be used to assess binding affinities between the compound and target proteins, aiding in drug discovery efforts.
- Nucleic Acid Interactions: The compound's properties allow it to interact with DNA or RNA, providing insights into nucleic acid structure and function.
Data Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Fluorescent Probes | Cellular imaging, reaction mechanism studies | Real-time visualization of biological processes |
| Biological Research | Enzyme substrates, drug development | Insights into enzyme activity; potential drug leads |
| Molecular Interaction Studies | Protein binding studies, nucleic acid interactions | Understanding binding affinities; nucleic acid function |
Case Study 1: Cellular Imaging
In a study published by researchers at a prominent university, [(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate was employed as a fluorescent marker to visualize the internalization of nanoparticles in live cells. The results demonstrated enhanced imaging quality and resolution compared to traditional markers.
Case Study 2: Enzyme Activity
A team investigating enzyme kinetics utilized this compound as a substrate for a specific phosphatase. The study revealed that the compound exhibited unique catalytic properties that could lead to the development of more efficient enzyme inhibitors.
Mechanism of Action
The mechanism of action of [(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets and pathways. The nitrobenzoxadiazole moiety acts as a fluorescent tag, allowing for the visualization of molecular processes. The compound can bind to proteins, lipids, and other biomolecules, facilitating the study of their functions and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be extrapolated from related compounds discussed in the evidence:
Fluorescent Probes with NBD Moieties
The 4-nitro-2,1,3-benzoxadiazole (NBD) group is a widely used fluorophore. For example, NBD-labeled lipids or peptides exhibit fluorescence properties sensitive to environmental polarity, enabling membrane dynamics studies. Comparatively, the NBD group in the target compound may share similar photophysical characteristics (e.g., excitation/emission maxima ~460/540 nm) but differ in quantum yield due to steric effects from the aliphatic chain and phosphate group .
Phosphorylated Chiral Lipids
Compounds like phosphatidylcholines (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) share structural motifs with the target molecule, particularly the phosphorylated headgroup. However, the target’s unique stereochemistry (2S,3R) and unsaturated bond (E-configuration at C4) may alter membrane fluidity or receptor binding compared to natural phospholipids .
Amino-Alcohol Derivatives
Amino-hydroxy moieties, as seen in sphingolipids or serine-containing lipids, are critical for hydrogen bonding and enzymatic recognition. The target compound’s 2-amino-3-hydroxy group could mimic these interactions but may exhibit altered solubility or stability due to the adjacent phosphate and NBD groups .
Data Table: Hypothetical Comparison Based on Structural Analogues
Research Findings and Limitations
- Synthesis Challenges : The compound’s synthesis likely requires multi-step regioselective modifications (e.g., coupling the NBD group to the aliphatic chain) and chiral resolution, similar to methods in for diazo compounds .
- Biological Activity: No direct studies were found, but NBD-labeled lipids are used for membrane trafficking assays. The phosphate group may confer interaction with lipid-binding proteins (e.g., kinases or phosphatases).
- Thermal Stability : The melting point of analogous NBD compounds ranges from 80–120°C, aligning with the target’s predicted stability .
Critical Analysis of Evidence Gaps
The provided evidence lacks specific data on the target compound, necessitating reliance on structural analogues. details diazo compound synthesis but focuses on steroidal derivatives rather than aliphatic chains with fluorophores .
Biological Activity
The compound [(E,2S,3R)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Amino Acid Backbone : The (E,2S,3R) configuration indicates specific stereochemistry that may influence its biological interactions.
- Nitrobenzoxadiazole Moiety : This segment is known for its fluorescent properties and potential applications in bioimaging.
- Phosphate Group : This functional group is crucial for biological activity, particularly in cell signaling and metabolism.
| Property | Value |
|---|---|
| Molecular Weight | 642.35 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 12 |
| Rotatable Bonds | 24 |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Signaling Modulation : The phosphate group can interact with various signaling pathways, potentially influencing cellular responses.
- Fluorescent Properties : The nitrobenzoxadiazole moiety may allow for the tracking of cellular processes through fluorescence microscopy.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could be relevant for this molecule.
Research Findings
Recent studies have focused on the synthesis and characterization of related compounds. For instance:
- A study on similar amino acid derivatives indicated enhanced bioactivity when modified with nitro groups, suggesting that the presence of the nitrobenzoxadiazole may enhance the efficacy of this compound in biological systems .
Antimicrobial Testing
In vitro assays conducted on structurally similar compounds revealed significant antimicrobial activity against various pathogens. For example:
- Staphylococcus aureus : Compounds with a similar structure exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
Fluorescence Imaging
The nitrobenzoxadiazole component has been successfully utilized in bioimaging applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
